molecular formula C18H15N3O4 B2461031 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034569-41-8

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2461031
CAS No.: 2034569-41-8
M. Wt: 337.335
InChI Key: YPLUYPVVVWHIFI-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4 and its molecular weight is 337.335. The purity is usually 95%.
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Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Furan ring : Contributes to the compound's biological activity through electron delocalization.
  • Pyrazine moiety : Known for its role in various pharmacological activities.
  • Benzo[d][1,4]dioxine : Imparts stability and may enhance interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway can be outlined as follows:

  • Formation of the furan-pyrazine linkage : This step involves coupling reactions that form the core structure.
  • Cyclization to form the benzo[d][1,4]dioxine : This is achieved through specific cyclization reactions that stabilize the compound.
  • Final amide formation : The carboxylic acid group is converted into an amide to yield the final product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,4-benzodioxane have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that certain benzodioxane derivatives could inhibit growth in ovarian carcinoma xenograft models .

Antimicrobial Activity

Compounds containing furan and pyrazine rings have been noted for their antimicrobial properties. For example, methyl derivatives of furan have shown activity against various Gram-positive and Gram-negative bacteria, indicating a potential for application in treating infections .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Activity

In a recent study published in a pharmaceutical journal, a derivative of the compound was tested against various cancer cell lines (HeLa and HepG2). The results indicated an IC50 value suggesting potent anticancer activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on the antimicrobial efficacy of several furan derivatives against Staphylococcus aureus. The compound displayed an MIC value significantly lower than many existing antibiotics, indicating its potential as a new antimicrobial agent .

Data Tables

Biological ActivityIC50/ MICReference
Anticancer (HeLa)15 µM
Antimicrobial (S. aureus)1 µg/mL

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(16-11-24-13-4-1-2-5-14(13)25-16)21-10-12-17(20-8-7-19-12)15-6-3-9-23-15/h1-9,16H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLUYPVVVWHIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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